Methyl 3-amino-5-bromo-4-fluorobenzoate

Description

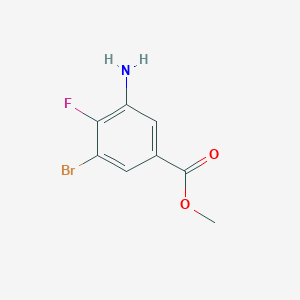

Methyl 3-amino-5-bromo-4-fluorobenzoate is an organic compound with the molecular formula C8H7BrFNO2. It is a derivative of benzoic acid and features a bromine, fluorine, and amino group attached to the benzene ring.

Properties

IUPAC Name |

methyl 3-amino-5-bromo-4-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO2/c1-13-8(12)4-2-5(9)7(10)6(11)3-4/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAHDUJUKDRFBHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)Br)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701214609 | |

| Record name | Benzoic acid, 3-amino-5-bromo-4-fluoro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701214609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1403483-84-0 | |

| Record name | Benzoic acid, 3-amino-5-bromo-4-fluoro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1403483-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-amino-5-bromo-4-fluoro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701214609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-5-bromo-4-fluorobenzoate can be synthesized through a multi-step process involving the bromination, fluorination, and amination of benzoic acid derivatives. One common method involves the following steps:

Bromination: Starting with methyl benzoate, bromination is carried out using bromine in the presence of a catalyst such as iron(III) bromide.

Fluorination: The brominated product is then subjected to fluorination using a fluorinating agent like potassium fluoride.

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-bromo-4-fluorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Products with different functional groups replacing bromine or fluorine.

Oxidation: Nitro derivatives.

Reduction: Alkylamine derivatives.

Scientific Research Applications

Organic Synthesis

Methyl 3-amino-5-bromo-4-fluorobenzoate serves as a valuable intermediate in the synthesis of complex organic molecules. It can participate in various chemical reactions, including:

- Substitution Reactions : Acting as a building block for more complex benzoate derivatives.

- Oxidation and Reduction Reactions : Contributing to the formation of nitrobenzoates or alkylamines.

- Hydrolysis : Leading to the production of corresponding acids .

Pharmacological Research

The compound is being investigated for its potential biological activities, particularly in drug development. Its structure suggests possible interactions with biological macromolecules, making it a candidate for studies related to:

- Antimicrobial Activity : Research indicates that compounds with similar structures may exhibit significant antimicrobial properties.

- Anticancer Properties : Preliminary studies suggest that this compound could influence cancer cell growth through enzyme inhibition .

Biological Studies

This compound has been shown to interact with specific enzymes or receptors, which is crucial for understanding its therapeutic effects. Its amino group can form hydrogen bonds with proteins, while the halogen substituents may engage in halogen bonding and hydrophobic interactions. These characteristics are essential for modulating enzyme activity and receptor binding affinities .

Case Study 1: Antimicrobial Activity

In a study examining various halogenated benzoates, this compound was tested against several bacterial strains. The results indicated that the compound exhibited moderate inhibitory effects on gram-positive bacteria, suggesting its potential as an antimicrobial agent.

Case Study 2: Cancer Cell Proliferation Inhibition

Research conducted on the effects of this compound on cancer cell lines demonstrated that it could significantly reduce cell proliferation in vitro. The mechanism was attributed to its ability to inhibit specific kinases involved in cell cycle regulation.

Mechanism of Action

The mechanism of action of methyl 3-amino-5-bromo-4-fluorobenzoate depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, altering their activity. The presence of the amino, bromo, and fluoro groups allows for specific binding interactions with target molecules, influencing biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

- Methyl 4-amino-3-bromo-5-fluorobenzoate

- Methyl 3-amino-2-bromo-5-fluorobenzoate

- Methyl 3-amino-5-fluorobenzoate

Uniqueness

Methyl 3-amino-5-bromo-4-fluorobenzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted chemical synthesis and research applications .

Biological Activity

Methyl 3-amino-5-bromo-4-fluorobenzoate is an organic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 248.05 g/mol. The compound features a benzene ring substituted with an amino group, a bromine atom, and a fluorine atom at specific positions (3-amino, 5-bromo, and 4-fluoro), which significantly influence its chemical properties and biological interactions.

Overview of Biological Activity

Research indicates that this compound exhibits notable antimicrobial and anticancer properties. The presence of the amino group enhances potential interactions with biological targets such as proteins and enzymes, making this compound a candidate for further therapeutic exploration. Its biological effects are believed to be mediated through the formation of covalent bonds with target biomolecules, leading to alterations in their structure and function.

The mechanism of action involves interaction with specific enzymes or receptors, which can result in enzyme inhibition or modulation of protein-ligand interactions. The unique combination of bromine and fluorine atoms contributes to its reactivity and binding affinity towards biological molecules. This interaction may disrupt disease pathways or enhance therapeutic efficacy .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:

- Antimicrobial Activity : A study examining structural analogs found that compounds similar to this compound exhibited significant antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections .

- Anticancer Potential : Research has shown that derivatives of this compound can inhibit cancer cell proliferation in vitro. For instance, methyl 4-amino-3-bromo-5-fluorobenzoate demonstrated an IC50 value of approximately 0.325 μM against specific cancer cell lines .

- Enzyme Inhibition : In silico studies have predicted that this compound derivatives exhibit strong binding affinities for glutathione S-transferase (GST) and other relevant enzymes, indicating their potential as enzyme inhibitors .

Comparative Analysis with Similar Compounds

| Compound Name | IC50 (μM) | Biological Activity |

|---|---|---|

| Methyl 4-amino-3-bromo-5-fluorobenzoate | 0.325 | Anticancer |

| Methyl 2-amino-5-bromo-4-fluorobenzoate | 0.20 | Antimicrobial |

| Methyl 3-amino-5-bromo-2-fluorobenzoate | N/A | Potential enzyme inhibitor |

The above table illustrates the comparative biological activities of various related compounds, highlighting the promising nature of this compound as a potential lead compound for drug development.

Q & A

Q. What are the recommended synthetic routes for Methyl 3-amino-5-bromo-4-fluorobenzoate?

The compound is typically synthesized via sequential halogenation and functional group protection. For example, a bromo-fluoro benzoic acid precursor is esterified using methanol under acidic conditions, followed by selective amination. Evidence from analogous syntheses (e.g., methyl 4-bromo-3-formamidobenzoate) suggests using Pd-catalyzed coupling or nucleophilic substitution for bromine/fluorine introduction, with careful control of reaction stoichiometry to avoid over-halogenation . Purification often involves recrystallization from ethanol/water mixtures, leveraging differential solubility of intermediates.

Q. How can researchers validate the purity and structural integrity of this compound?

Combined spectroscopic methods are critical:

- NMR : H NMR should show distinct aromatic proton splitting patterns (e.g., doublets for fluorine-coupled protons) and methyl ester signals at ~3.9 ppm. F NMR can confirm fluorine substitution .

- Mass Spectrometry : High-resolution ESI-MS should match the molecular ion [M+H] at m/z 262.98 (CHBrFNO).

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) with UV detection at 254 nm can assess purity (>98%) .

Q. What are the key solubility and stability considerations for this compound?

this compound is moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Stability tests indicate decomposition above 150°C, necessitating storage at 4°C under inert atmosphere. The amino group may oxidize; thus, antioxidants like BHT (0.01% w/v) are recommended in long-term storage .

Advanced Research Questions

Q. How can crystallography (e.g., SHELXL) resolve ambiguities in the compound’s molecular geometry?

Single-crystal X-ray diffraction using SHELXL allows precise determination of bond angles, torsion angles, and substituent orientation. For example:

- The fluorine atom’s electron-withdrawing effect shortens the C-F bond (~1.34 Å), while bromine’s steric bulk increases dihedral angles between aromatic rings.

- Hydrogen bonding between the amino group and ester carbonyl can be quantified, influencing packing motifs . Refinement parameters (R1 < 0.05) and thermal displacement ellipsoids should be reported to validate accuracy.

Q. What strategies mitigate competing side reactions during functionalization of the amino group?

The amino group’s reactivity necessitates protection (e.g., acetylation or Boc protection) before further modifications. For instance:

- Acetylation : Treat with acetic anhydride in pyridine to form a stable amide, enabling subsequent Suzuki-Miyaura coupling at the bromine site.

- Selective Deprotection : Use HCl/dioxane to remove Boc groups without affecting ester functionalities . Kinetic studies (monitored via TLC or in situ IR) are advised to optimize reaction times and minimize byproducts.

Q. How does the substituent pattern influence pharmacological activity in derivatives?

Structure-activity relationship (SAR) studies reveal:

- Bromine : Enhances lipophilicity (logP increases by ~0.5), improving blood-brain barrier penetration.

- Fluorine : Reduces metabolic degradation via cytochrome P450 inhibition.

- Amino Group : Serves as a handle for conjugating targeting moieties (e.g., peptide vectors) in prodrug designs . In vitro assays (e.g., enzyme inhibition) should be paired with computational docking (AutoDock Vina) to validate binding modes.

Q. What analytical challenges arise in quantifying trace impurities in this compound?

LC-MS/MS with MRM (multiple reaction monitoring) is essential for detecting sub-0.1% impurities like de-esterified acids or debrominated byproducts. For example:

- Impurity Profiling : Use a Zorbax Eclipse Plus C18 column (2.1 × 100 mm, 1.8 μm) with 0.1% formic acid in water/acetonitrile.

- Limit of Detection (LOD) : Calibrate using spiked samples to achieve LOD < 10 ppm for halogenated side products .

Methodological Considerations Table

| Parameter | Basic Research | Advanced Research |

|---|---|---|

| Synthesis | Esterification, halogenation | Pd-catalyzed cross-coupling |

| Purification | Recrystallization | Preparative HPLC |

| Characterization | NMR, FTIR | X-ray crystallography (SHELXL) |

| Applications | Intermediate for dyes | Pharmacophore optimization |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.